molecular formula C19H19N7O2S3 B2437323 3-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1019103-74-2

3-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2437323
CAS No.: 1019103-74-2
M. Wt: 473.59
InChI Key: GPCIFPJEXQUFJJ-UHFFFAOYSA-N
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Description

3-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a unique combination of heterocyclic structures

Properties

IUPAC Name

2-methyl-4-[5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]sulfonylthiophen-2-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O2S3/c1-14-21-15(13-29-14)16-3-6-19(30-16)31(27,28)25-11-9-24(10-12-25)17-4-5-18(23-22-17)26-8-2-7-20-26/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCIFPJEXQUFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Pyrazolyl Pyridazine: This step involves the reaction of pyrazole with pyridazine under controlled conditions.

    Piperazine Coupling: The pyrazolyl pyridazine is then coupled with piperazine, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Sulfonylation: The coupled product undergoes sulfonylation with thiophene-2-sulfonyl chloride.

    Thiazole Formation: Finally, the sulfonylated product is reacted with 2-methylthiazole under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent due to its unique structural features. It shows promise in various areas:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated IC50 values ranging from 0.63μM0.63\,\mu M to 6.28μM6.28\,\mu M against various cancer cell lines .
  • Enzyme Inhibition : The compound has been evaluated for its enzyme inhibitory activities, particularly against:
    • Acetylcholinesterase (AChE) : Important for treating neurodegenerative diseases like Alzheimer's.
    • Urease : Valuable in treating infections caused by Helicobacter pylori. Related piperazine derivatives have shown potent AChE inhibition with IC50 values significantly lower than standard inhibitors .
  • Antimicrobial Properties : The antimicrobial activity of sulfonamide derivatives is well-documented. Preliminary tests suggest that the thiazole and thiophene groups may enhance antibacterial properties against various bacterial strains .

Biological Studies

The compound serves as a probe in chemical biology to study various biological processes. Its interactions with specific molecular targets can modulate enzyme or receptor activity, which is crucial for understanding disease mechanisms.

Case Studies

  • Antitumor Evaluation : A synthesized derivative similar to the target compound was evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity with several compounds exhibiting IC50 values below 10μM10\,\mu M. This suggests that structural modifications could lead to more potent agents .
  • Enzyme Inhibition Profile : A comprehensive study assessed enzyme inhibition of piperazine derivatives for AChE and urease inhibition, showing significant inhibition rates that support their potential therapeutic applications .

Materials Science

The properties of this compound make it suitable for the development of advanced materials, such as organic semiconductors. Its unique combination of heterocyclic structures allows for exploration in electronic applications.

Mechanism of Action

The mechanism of action of 3-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolyl Pyridazines: Compounds with similar pyrazole and pyridazine structures.

    Sulfonyl Thiophenes: Compounds featuring sulfonyl groups attached to thiophene rings.

    Thiazoles: Compounds containing the thiazole ring structure.

Uniqueness

3-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable moieties:

  • Piperazine ring : Known for its biological activity, particularly in drug design.
  • Thiazole and thiophene rings : Contribute to the compound's pharmacological properties.
  • Pyrazole unit : Associated with anticancer and anti-inflammatory activities.

The molecular formula of the compound is C17H20N6O2S2C_{17}H_{20}N_6O_2S_2 with a molecular weight of approximately 396.51 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. In vitro evaluations have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

A comparative analysis of related compounds revealed IC50 values ranging from 0.63 µM to 6.28 µM against different cancer cell lines, suggesting that modifications in the chemical structure can enhance their efficacy .

Enzyme Inhibition

The compound is also evaluated for its enzyme inhibitory activities. Specifically, it has been tested against:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for treating neurodegenerative diseases like Alzheimer's.
  • Urease : Compounds that inhibit urease are valuable in treating infections caused by Helicobacter pylori.

In one study, related piperazine derivatives demonstrated potent AChE inhibition with IC50 values significantly lower than standard inhibitors .

Antimicrobial Properties

The antimicrobial activity of sulfonamide derivatives has been well-documented. The presence of the thiazole and thiophene groups in the compound may enhance its antibacterial properties. Preliminary tests showed promising results against various bacterial strains, indicating potential use as an antibacterial agent .

Study 1: Antitumor Evaluation

A synthesized derivative similar to the target compound was evaluated for antitumor activity against a panel of human cancer cell lines. The results indicated a broad spectrum of activity with several compounds exhibiting IC50 values below 10 µM, suggesting that structural modifications could lead to more potent agents .

Study 2: Enzyme Inhibition Profile

In a comprehensive study assessing enzyme inhibition, piperazine derivatives were screened for AChE and urease inhibition. The results indicated that compounds bearing the sulfonamide functionality displayed significant inhibition rates, supporting their potential therapeutic applications in treating related diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the heterocyclic core of this compound?

  • Methodology:

  • Stepwise Coupling: Begin with thiophene sulfonylation to introduce the piperazine moiety (e.g., via sulfonyl chloride intermediates) .
  • Pyrazole Integration: Utilize nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrazole group .
  • Thiazole Formation: Cyclize 2-methylthiazole derivatives using Hantzsch thiazole synthesis .
  • Purification: Employ column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Workflow:

  • NMR Spectroscopy: Confirm regiochemistry of pyrazole (1H NMR: δ 8.2–8.5 ppm for pyridazine protons; 13C NMR for sulfonyl group at ~110 ppm) .
  • X-ray Crystallography: Resolve ambiguities in sulfonyl-piperazine geometry (e.g., torsional angles between thiophene and pyridazine) .
  • Mass Spectrometry: Validate molecular weight (HRMS-ESI) with <2 ppm error .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation step?

  • Process Control Strategies:

  • Solvent Selection: Use anhydrous DMF or THF to minimize hydrolysis of sulfonyl chloride intermediates .
  • Temperature Modulation: Maintain 0–5°C during sulfonylation to suppress side reactions (e.g., piperazine overalkylation) .
  • Simulation Tools: Apply computational fluid dynamics (CFD) to model mixing efficiency in large-scale reactors .

Q. What computational approaches predict the compound’s biological target engagement?

  • In Silico Workflow:

  • Molecular Docking: Use AutoDock Vina to screen against kinase domains (e.g., JAK2, EGFR) based on pyridazine-thiazole motifs .
  • QSAR Modeling: Correlate substituent electronegativity (e.g., pyrazole vs. thiazole) with IC50 values from analogous compounds .
  • MD Simulations: Assess piperazine flexibility for binding pocket accommodation (AMBER or GROMACS) .

Q. How to address discrepancies in cytotoxicity data across cell lines?

  • Experimental Design Adjustments:

  • Assay Standardization: Normalize cell viability assays (MTT vs. ATP-luciferase) using internal controls .
  • Metabolic Profiling: Perform LC-MS metabolomics to identify off-target effects (e.g., ROS induction) .
  • Heterogeneity Analysis: Use single-cell RNA sequencing to assess clonal variability in response .

Q. What strategies improve regioselectivity in pyrazole functionalization?

  • Regiochemical Control:

  • Directing Groups: Introduce temporary protecting groups (e.g., SEM on pyrazole N-H) to steer electrophilic substitution .
  • Metal Catalysis: Employ Cu(I)-mediated C–H activation for selective C-4 substitution on pyridazine .
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at less sterically hindered positions .

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